molecular formula C17H21N3O6 B4332947 ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B4332947
M. Wt: 363.4 g/mol
InChI Key: SVRMBGHQVBCDLL-UHFFFAOYSA-N
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Description

Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl acetate group and a 3,4,5-trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the pyrazole ring with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Studied for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxybenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate can be compared with other compounds containing the 3,4,5-trimethoxybenzoyl group:

    3,4,5-Trimethoxybenzoic Acid: A simpler compound with similar functional groups but lacking the pyrazole ring.

    3,4,5-Trimethoxybenzoyl Chloride: Used as a reagent in the synthesis of various derivatives.

    3,4,5-Trimethoxybenzyl Alcohol: Another derivative with potential biological activities.

The uniqueness of ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE lies in its combination of the pyrazole ring and the 3,4,5-trimethoxybenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-[(3,4,5-trimethoxybenzoyl)amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-5-26-15(21)10-20-7-6-14(19-20)18-17(22)11-8-12(23-2)16(25-4)13(9-11)24-3/h6-9H,5,10H2,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRMBGHQVBCDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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